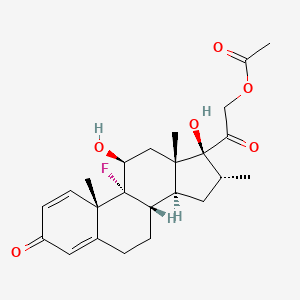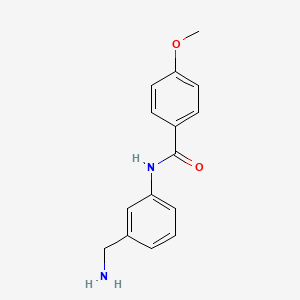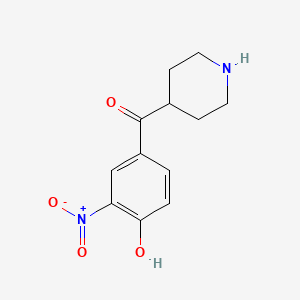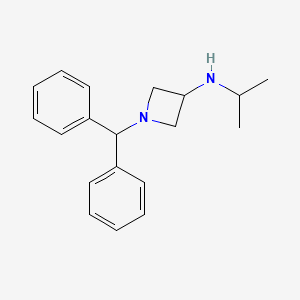
1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-N-propan-2-ylazetidin-3-amine is an organic compound characterized by the presence of a benzhydryl group attached to an azetidine ring, which is further substituted with a propan-2-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-N-propan-2-ylazetidin-3-amine typically involves the following steps:
Formation of Benzhydryl Chloride: Benzhydrol is reacted with thionyl chloride to form benzhydryl chloride.
Azetidine Ring Formation: Benzhydryl chloride is then reacted with azetidine in the presence of a base such as sodium hydride to form 1-benzhydrylazetidine.
Substitution with Propan-2-ylamine: The final step involves the substitution of the azetidine ring with propan-2-ylamine under controlled conditions to yield 1-benzhydryl-N-propan-2-ylazetidin-3-amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-N-propan-2-ylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amines.
Substitution Products: Substituted azetidine derivatives.
Scientific Research Applications
1-Benzhydryl-N-propan-2-ylazetidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzhydryl-N-propan-2-ylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Diphenhydramine: A benzhydryl compound with antihistamine properties.
Pipradrol: A benzhydryl derivative with stimulant effects.
Terfenadine: Another benzhydryl compound used as an antihistamine.
Uniqueness: 1-Benzhydryl-N-propan-2-ylazetidin-3-amine is unique due to its specific structural features, including the azetidine ring and propan-2-ylamine substitution. These features confer distinct chemical and biological properties, differentiating it from other benzhydryl compounds.
This detailed overview provides a comprehensive understanding of 1-benzhydryl-N-propan-2-ylazetidin-3-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
888032-85-7 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-benzhydryl-N-propan-2-ylazetidin-3-amine |
InChI |
InChI=1S/C19H24N2/c1-15(2)20-18-13-21(14-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-20H,13-14H2,1-2H3 |
InChI Key |
PQMGBLLSRSXSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
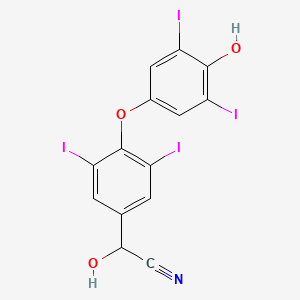

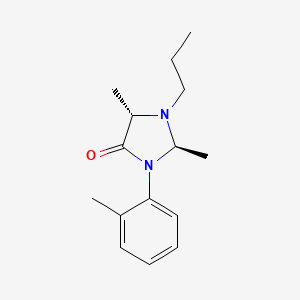

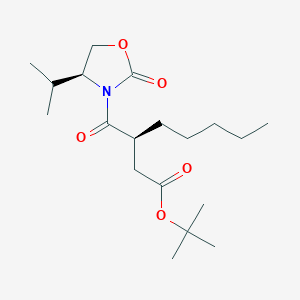
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
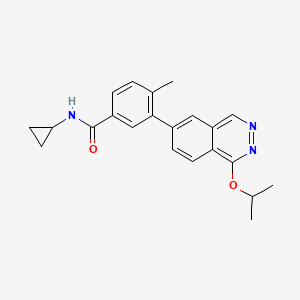
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
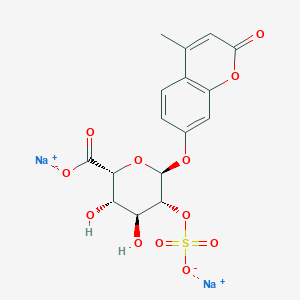
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
